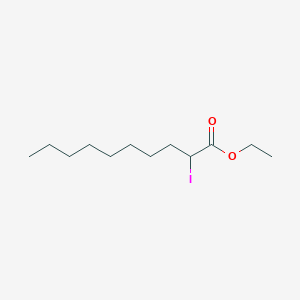

Ethyl 2-iododecanoate

Description

Structure

3D Structure

Properties

CAS No. |

68453-82-7 |

|---|---|

Molecular Formula |

C12H23IO2 |

Molecular Weight |

326.21 g/mol |

IUPAC Name |

ethyl 2-iododecanoate |

InChI |

InChI=1S/C12H23IO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

OQHKKXKJNMZXIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=O)OCC)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Iododecanoate

Direct Iodination Strategies for Alkyl Decanoates

Direct iodination presents a straightforward approach to obtaining ethyl 2-iododecanoate. These methods often involve the reaction of an enolate or enol equivalent of the ester with an electrophilic iodine source.

Radical-Initiated Iodination Pathways

While radical-initiated halogenation is a common method for alkanes, its application to the α-position of esters is less prevalent. However, certain radical-based approaches can be considered. For instance, the generation of an aryl radical can initiate the cleavage of the carbon-iodide bond in alkyl iodides, which could then participate in further reactions. chemrxiv.org This type of radical-mediated process highlights the potential for developing novel radical iodination pathways for substrates like ethyl decanoate (B1226879).

Transition Metal-Catalyzed Directed Iodination

Transition metal catalysis offers a powerful tool for the selective functionalization of C-H bonds. researchgate.net Palladium-catalyzed C-H iodination has been reported for various carboxylic acid derivatives. mdpi.com These methods often employ a directing group to achieve regioselectivity. While specific examples for ethyl decanoate are not extensively documented, the general principles of transition metal-catalyzed C-H activation and halogenation provide a framework for developing such a synthesis. researchgate.netrsc.org The use of a suitable directing group attached to the decanoate backbone could facilitate the palladium-catalyzed iodination at the C-2 position. The iodide ligand itself plays a crucial role in these catalytic cycles, often accelerating key steps such as oxidative addition and reductive elimination. rsc.org

Electrophilic Iodination Approaches on Activated Decanoic Acid Esters

The α-position of esters can be activated to facilitate electrophilic iodination. This typically involves the in-situ generation of an enolate or enol, which then reacts with an iodine source. Molecular iodine (I₂) is a common reagent for the α-iodination of alkyl carbonyl compounds. mdpi.com The reaction can be promoted by a catalyst that facilitates enolization. mdpi.com For instance, dissolving iodine in a lower carboxylic acid can generate acyl hypoiodite, although this may not be sufficient to iodinate the carbon chain without further activation. manac-inc.co.jp

One effective method involves the use of a lithium dialkylamide to convert the ester into an ester enolate, which is then treated with iodine. manac-inc.co.jp This approach provides an indirect route to the α-iodo ester. Another strategy involves the use of an oxidizing agent in conjunction with an iodine source. For example, the combination of iodine and an oxidant like m-iodosylbenzoic acid has been used for the α-iodination of ketones. mdpi.com Similar principles could be applied to the synthesis of this compound.

A summary of reagents used in electrophilic iodination is presented below:

| Reagent System | Substrate Type | Notes |

| I₂ / Catalyst | Alkyl Carbonyl Compounds | Catalyst promotes enolization. mdpi.com |

| Lithium Dialkylamide / I₂ | Esters | Forms an ester enolate intermediate. manac-inc.co.jp |

| I₂ / Oxidant | Ketones | Oxidant facilitates the iodination. mdpi.com |

Indirect Synthetic Routes via Functional Group Transformations

Indirect methods for the synthesis of this compound typically start from a precursor that is more readily available or easier to functionalize, such as ethyl 2-bromodecanoate or ethyl 2-chlorodecanoate.

Conversion from Ethyl 2-Halodecanoates (e.g., Bromination, Chlorination followed by Halogen Exchange)

The preparation of α-halo esters, such as ethyl 2-bromodecanoate or ethyl 2-chlorodecanoate, can be achieved through various methods, including the Hell-Volhard-Zelinsky reaction on decanoic acid followed by esterification. Once the α-chloro or α-bromo ester is obtained, a halogen exchange reaction can be employed to introduce the iodine atom.

Finkelstein-Type Reactions with Iodide Salts

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides from alkyl chlorides or bromides. iitk.ac.inbyjus.comwikipedia.org This reaction involves treating the alkyl halide with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). byjus.comwikipedia.orgvedantu.com

The reaction proceeds via an Sₙ2 mechanism, where the iodide ion acts as a nucleophile and displaces the chloride or bromide ion. byjus.comwikipedia.org The success of the Finkelstein reaction is often driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not. wikipedia.orgvedantu.com This precipitation of the inorganic salt drives the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org

For the synthesis of this compound, the corresponding ethyl 2-bromodecanoate or ethyl 2-chlorodecanoate would be reacted with sodium iodide in dry acetone. vedantu.com The reaction generally works well for primary and secondary halides, and is particularly effective for α-carbonyl halides. byjus.comwikipedia.org

| Reactant | Reagent | Solvent | Product | Key Feature |

| Ethyl 2-chlorodecanoate | NaI | Acetone | This compound | Precipitation of NaCl drives the reaction. wikipedia.orgvedantu.com |

| Ethyl 2-bromodecanoate | NaI | Acetone | This compound | Precipitation of NaBr drives the reaction. wikipedia.orgvedantu.com |

The Finkelstein reaction is a versatile and high-yielding method for preparing alkyl iodides under relatively mild conditions. iitk.ac.in

Mechanistic Studies of Halogen Exchange Reactions

One of the most effective methods for preparing α-iodo esters like this compound is through a halogen exchange reaction, famously known as the Finkelstein reaction. byjus.comwikipedia.org This reaction converts an alkyl chloride or alkyl bromide into an alkyl iodide. wikipedia.org The synthesis of this compound would typically start from ethyl 2-bromodecanoate or ethyl 2-chlorodecanoate.

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. iitk.ac.inyoutube.com In this single-step process, an iodide ion, usually from a salt like sodium iodide (NaI), acts as the nucleophile and attacks the carbon atom bearing the bromine or chlorine atom (the leaving group). youtube.com This attack occurs from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the alpha-carbon.

The Finkelstein reaction is an equilibrium process. wikipedia.org To drive the reaction to completion and favor the formation of the desired alkyl iodide, the choice of solvent is critical. Anhydrous acetone is the classic solvent for this transformation. byjus.comyoutube.com This is because sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium chloride is not. byjus.comwikipedia.org According to Le Châtelier's principle, the precipitation of the insoluble sodium halide salt from the reaction mixture removes it from the equilibrium, shifting the reaction forward to generate the product in high yield. youtube.com

The reactivity in the Finkelstein reaction is highest for primary halides and particularly effective for α-carbonyl halides, such as α-halo esters, making it a well-suited method for synthesizing this compound. byjus.comyoutube.com

Table 1: Mechanistic Details of the Finkelstein Reaction for this compound Synthesis

| Feature | Description |

| Reaction Type | Halogen Exchange (Finkelstein Reaction) |

| Mechanism | Sɴ2 (Bimolecular Nucleophilic Substitution) byjus.comiitk.ac.in |

| Starting Material | Ethyl 2-bromodecanoate or Ethyl 2-chlorodecanoate |

| Reagent | Sodium Iodide (NaI) byjus.com |

| Solvent | Anhydrous Acetone wikipedia.org |

| Driving Force | Precipitation of insoluble NaBr or NaCl from acetone. wikipedia.org |

| Key Feature | Exceptionally effective for α-carbonyl halides. byjus.com |

Derivatization from Unsaturated Decanoic Acid Esters (e.g., Hydroiodination of Ethyl 2-Decenoate)

This compound can also be synthesized from an unsaturated precursor, such as ethyl 2-decenoate. This method involves the hydroiodination of the carbon-carbon double bond. The reaction proceeds through the addition of hydrogen iodide (HI) across the alkene.

In the context of an α,β-unsaturated ester like ethyl 2-decenoate, the addition of HI follows Markovnikov's rule. The proton (H⁺) from HI will add to the carbon atom that is less substituted (the β-carbon, or C3), while the iodide ion (I⁻) will add to the more substituted carbon atom (the α-carbon, or C2), which is also activated by the adjacent ester group. This regioselectivity leads to the formation of the desired this compound. The reaction can be performed using various sources of iodine and a proton source. Environmentally friendly methods for the iodofunctionalization of olefins have been developed, for instance, using I₂O₅ as an oxidant with LiI as the iodine source in green solvents like an H₂O/acetone mixture. researchgate.net

Synthesis from Decanoic Acid Precursors

Another major synthetic route begins with decanoic acid itself. This can be accomplished through a multi-step process involving initial functionalization at the alpha-position followed by esterification, or by first preparing the iodinated acid and then performing the esterification.

This two-stage approach first modifies decanoic acid and then builds the final ester.

Alpha-Halogenation of Decanoic Acid: The first step is the introduction of a halogen, typically bromine, at the α-position of decanoic acid. The classic method for this transformation is the Hell-Volhard-Zelinsky reaction, which uses reagents like PBr₃ and Br₂ to convert a carboxylic acid into an α-bromo acyl bromide, which is then hydrolyzed to yield 2-bromodecanoic acid.

Halogen Exchange and Esterification: The resulting 2-bromodecanoic acid can then be subjected to a Finkelstein reaction to produce 2-iododecanoic acid. Subsequently, the 2-iododecanoic acid is esterified with ethanol (B145695) in the presence of an acid catalyst to yield this compound. masterorganicchemistry.comchemguide.co.uk Alternatively, the 2-bromodecanoic acid could first be esterified to ethyl 2-bromodecanoate, followed by a Finkelstein reaction to give the final product.

If 2-iododecanoic acid is available as a starting material, it can be directly converted to its ethyl ester through Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium, and using an excess of the alcohol or removing water as it forms can drive it towards the product. masterorganicchemistry.com

Table 2: Comparison of Synthesis Routes from Decanoic Acid

| Route | Step 1 | Step 2 | Step 3 |

| 1.2.3.1 | α-Bromination of Decanoic Acid | Esterification (Ethanol, H⁺) | Halogen Exchange (NaI, Acetone) |

| 1.2.3.2 | Synthesis of 2-Iododecanoic Acid | Esterification (Ethanol, H⁺) | - |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes minimizing or eliminating the use of hazardous solvents and reagents.

Solvent-Free Reaction Protocols

A key green chemistry strategy is the implementation of solvent-free reaction conditions, which reduces waste, cost, and environmental impact. mdpi.com For the synthesis of this compound, several steps could potentially be adapted to solvent-free protocols.

Iodination: The direct iodination of certain organic compounds has been successfully achieved under solvent-free conditions. For example, the iodination of pyrimidine (B1678525) derivatives has been performed using solid iodine and a silver salt catalyst by mechanical grinding, with high yields and short reaction times. nih.gov This mechanochemical approach avoids the need for bulk solvents.

Halogen Exchange: Halogen exchange reactions can also be performed without solvents. Studies have shown that simple aluminosilicates, such as NaX and NaY zeolites, can catalyze the selective halogen exchange between two different alkyl halides by simply heating the neat reactants with a small amount of the solid catalyst. rsc.org This method avoids the use of solvents like acetone and provides a reusable, solid catalyst.

Esterification: While Fischer esterification often uses an excess of alcohol as both a reagent and a solvent, other solvent-free methods exist. For instance, some acylation reactions of alcohols have been promoted efficiently by catalysts under solvent-free conditions. organic-chemistry.org Furthermore, some reactions can be carried out by heating the neat reactants, such as in the LiBr-catalyzed synthesis of coumarins, which proceeds under solvent-free thermal conditions. arkat-usa.org These principles could be explored for the esterification step in the synthesis of this compound.

Catalyst Development for Enhanced Selectivity and Yield

The synthesis of α-iodo esters such as this compound often relies on the halogenation of a corresponding carboxylic acid or ester precursor. A classical approach is the Hell-Volhard-Zelinsky (HVZ) reaction, which traditionally uses phosphorus trihalides as catalysts. alfa-chemistry.commasterorganicchemistry.comchem-station.comorganic-chemistry.org While effective for bromination and chlorination, direct iodination via the standard HVZ protocol is less common. alfa-chemistry.com

Modern catalyst development aims to improve selectivity for the α-position, increase yields, and utilize milder reaction conditions. For the iodination of carboxylic acids, which can be subsequently esterified to the ethyl ester, several catalytic systems have been proposed. These often involve the in-situ generation of a more reactive acyl halide intermediate. manac-inc.co.jp

One method involves heating the carboxylic acid with iodine in the presence of a copper salt, such as copper(II) acetate (B1210297) or a mixture of copper(I) and copper(II) chlorides, which has been shown to produce α-iodocarboxylic acids in high yields. manac-inc.co.jp Another approach utilizes chlorosulfonic acid with iodine. manac-inc.co.jp For the direct conversion of an ester like ethyl decanoate, the formation of an ester enolate using a strong base like lithium dialkylamide, followed by quenching with iodine, is a viable route. manac-inc.co.jp

| Catalyst | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuO | I₂ | Propan-2-ol | 80 | 1.5 | 92 |

| Fe₂O₃ | I₂ | Propan-2-ol | 80 | 3 | 75 |

| NiO | I₂ | Propan-2-ol | 80 | 3 | 68 |

| Co₂O₃ | I₂ | Propan-2-ol | 80 | 3 | 65 |

Data adapted from a study on the selective iodination of α,β-unsaturated ketones, illustrating the efficacy of different metal oxide catalysts. The principle of activating the α-position is analogous to the synthesis of α-iodo esters.

Microwave-Assisted Synthetic Optimizations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions under solvent-free conditions. nih.govresearchgate.net The application of microwave irradiation to esterification and halogenation reactions is well-documented. researchgate.net The mechanism of microwave heating involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times from hours to minutes. nih.gov

For the synthesis of a compound like this compound, microwave assistance could be applied to either the initial esterification of decanoic acid with ethanol or the subsequent α-iodination step. While specific protocols for the microwave-assisted α-iodination of long-chain fatty acid esters are not extensively detailed, studies on related systems demonstrate the potential of this technology. For instance, microwave-assisted halogenation of various organic substrates has been shown to proceed with high efficiency.

The following table presents data from a study on the microwave-assisted synthesis of fluorinated fatty acid analogs, which showcases the significant reduction in reaction time and improvement in yield compared to conventional heating.

| Heating Method | Temperature (°C) | Time (min) | Radiochemical Yield (%) |

| Conventional | 80 | 20 | 23.6 ± 3.5 |

| Microwave | 60 | 2 | 49.0 ± 4.5 |

Data adapted from a study on the radiosynthesis of [¹⁸F]fluorinated fatty acid analogs, illustrating the general advantages of microwave heating in the halogenation of ester compounds. nih.gov

Photochemical Synthesis Modalities

Photochemical methods offer an alternative pathway for the synthesis of α-iodo esters, often proceeding through radical intermediates. These reactions can be initiated by the absorption of light by a suitable precursor, leading to the formation of a radical that can then participate in the desired transformation.

The photochemical α-iodination of esters can be achieved through various strategies. One approach involves the use of hypervalent iodine reagents, which can be photoexcited to generate reactive intermediates. researchgate.net Another method relies on the photoredox-catalyzed generation of an α-radical from the ester, which then reacts with an iodine source. nih.gov These methods can offer high selectivity and proceed under mild conditions, often at room temperature.

While there is a lack of specific studies on the photochemical synthesis of this compound, research on the photocatalyzed direct α-alkylation of esters provides a relevant model for the generation of the key α-radical intermediate.

| Ester Substrate | Alkene Substrate | Photocatalyst | Solvent | Time (h) | Yield (%) |

| Ethyl acetate | Styrene (B11656) | 3DPAFIPN | DMSO | 24 | 85 |

| Ethyl propionate | Styrene | 3DPAFIPN | DMSO | 24 | 78 |

| Ethyl isobutyrate | 4-Methylstyrene | 3DPAFIPN | DMSO | 24 | 92 |

Data adapted from a study on the photocatalyzed direct α-alkylation of esters. nih.gov This illustrates a method for generating an α-radical on an ester, which could then in principle be trapped by an iodine source to form the desired product.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a small-scale laboratory experiment to a larger, preparative scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. While specific process optimization and scale-up data for this compound is not published, general principles for related reactions can be applied.

Key Optimization Parameters:

Reactant Stoichiometry: The molar ratios of the starting materials (e.g., decanoic acid or its ethyl ester, iodinating agent, and catalyst) need to be optimized to maximize yield and minimize side products.

Solvent Selection: The choice of solvent can significantly impact reaction rate, solubility of reactants and intermediates, and ease of product isolation. For industrial applications, factors such as cost, safety, and environmental impact are also critical.

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that still provide a high yield and purity of the product.

Catalyst Loading: The amount of catalyst should be minimized to reduce cost and simplify purification, without compromising the reaction rate and yield.

Work-up and Purification: The procedure for isolating and purifying the final product needs to be scalable. This may involve transitioning from chromatographic methods, which are common in research labs, to techniques like distillation or crystallization for larger quantities.

Scale-Up Challenges:

Heat Transfer: Exothermic reactions can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors. Efficient cooling and monitoring of the internal temperature are crucial.

Mass Transfer: In heterogeneous reactions (e.g., with a solid-supported catalyst), efficient stirring is necessary to ensure adequate mixing and contact between reactants.

Safety: The potential hazards of the reactants and byproducts must be carefully assessed. For instance, the Hell-Volhard-Zelinsky reaction can produce corrosive and toxic byproducts. alfa-chemistry.commasterorganicchemistry.com

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify robust operating conditions for scale-up. researchgate.net

Reactivity and Mechanistic Investigations of Ethyl 2 Iododecanoate

Nucleophilic Substitution Reactions at the α-Iodo Carbon

The primary mode of reaction for ethyl 2-iododecanoate involves the substitution of the iodine atom by a nucleophile. The electrophilic character of the α-carbon, enhanced by the inductive effect of the ester group, facilitates this process. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism.

SN2 Reaction Pathways with Various Nucleophiles

The SN2 reaction of this compound is a concerted, one-step process where the incoming nucleophile attacks the α-carbon from the backside relative to the carbon-iodine bond, leading to the simultaneous displacement of the iodide ion. wikipedia.orglibretexts.org This pathway is favored due to the primary nature of the α-carbon, which minimizes steric hindrance. masterorganicchemistry.com A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can effectively displace the iodide, leading to the formation of new carbon-heteroatom bonds.

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion. wikipedia.orgyoutube.com If the starting this compound is chiral, the nucleophilic attack from the backside will result in a product with the opposite configuration at the α-carbon. masterorganicchemistry.com For instance, the reaction of (R)-ethyl 2-iododecanoate with a nucleophile will yield the corresponding (S)-substituted product. This stereospecificity is a direct consequence of the concerted nature of the SN2 reaction, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. youtube.com

The rate of the SN2 reaction of this compound is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comyoutube.com The rate law is expressed as:

Rate = k[this compound][Nucleophile]

Several factors influence the rate constant (k), including the strength of the nucleophile, the nature of the solvent, and the steric hindrance around the reaction center. Stronger nucleophiles, which are better electron donors, will react faster. libretexts.org Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity. youtube.com

Table 1: Factors Affecting the Rate of SN2 Reactions

| Factor | Effect on Reaction Rate | Rationale |

| Substrate Structure | Methyl > 1° > 2° >> 3° | Decreased steric hindrance allows for easier backside attack by the nucleophile. masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles react faster. | Better electron donors are more effective at attacking the electrophilic carbon. libretexts.org |

| Leaving Group Ability | Weaker bases are better leaving groups. | A more stable anion is more easily displaced. bits-pilani.ac.in |

| Solvent | Polar aprotic solvents are generally preferred. | They solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity. youtube.com |

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The SN2 displacement of the iodide in this compound is a powerful method for the formation of various carbon-heteroatom bonds, which are crucial linkages in many organic molecules and pharmaceuticals. nih.gov

Carbon-Nitrogen (C-N) Bond Formation: Amines and other nitrogen-based nucleophiles can react with this compound to form α-amino acid esters. These reactions are fundamental in the synthesis of modified amino acids and peptides. The use of copper catalysis can facilitate these C-N coupling reactions, often under milder conditions. mdpi.comnih.gov

Carbon-Oxygen (C-O) Bond Formation: Alkoxides and carboxylates can serve as oxygen nucleophiles to produce α-alkoxy and α-acyloxy decanoates, respectively. These reactions are important for introducing ether and ester functionalities at the α-position. Similar to C-N bond formation, copper-catalyzed methods have been developed for efficient C-O coupling. mdpi.comnih.gov

Carbon-Sulfur (C-S) Bond Formation: Thiolates are excellent nucleophiles and react readily with this compound to form α-thioethers. These sulfur-containing compounds have applications in various fields, including materials science and medicinal chemistry. nih.gov

Radical Chemistry of this compound

Beyond its role in nucleophilic substitution, the carbon-iodine bond in this compound can undergo homolytic cleavage to generate a radical species. This reactivity opens up pathways to different types of chemical transformations.

Generation and Reactivity of α-Carboxyl Radicals

The α-carboxyl radical of this compound can be generated through the homolytic cleavage of the C-I bond, often initiated by heat or light in the presence of a radical initiator. beilstein-journals.org This radical species is stabilized by the adjacent ester group through resonance.

Once formed, the α-carboxyl radical can participate in a variety of reactions. A common pathway is hydrogen atom abstraction from a suitable donor molecule, leading to the formation of ethyl decanoate (B1226879). Alternatively, it can undergo addition reactions to unsaturated systems like alkenes and alkynes. These radical reactions provide a complementary approach to the ionic pathways for the functionalization of the α-position of decanoic acid esters.

Intermolecular Radical Addition Reactions

The intermolecular radical addition of this compound represents a valuable method for forming new carbon-carbon bonds. This process typically involves the generation of a radical at the C2 position of the decanoate chain, which can then add across a carbon-carbon double or triple bond of another molecule. These reactions are often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates the homolytic cleavage of the carbon-iodine bond. nih.gov

The efficiency and outcome of these reactions are influenced by several factors, including the nature of the radical acceptor, the catalyst system, and the reaction conditions. For instance, electron-deficient olefins are often effective radical acceptors in these transformations. The resulting radical intermediate can then be further functionalized, for example, through oxidation to a carbocation followed by trapping with a nucleophile, to afford a variety of difunctionalized products. mdpi.com

Research in this area has explored the use of various photocatalysts and reaction conditions to optimize the yields and selectivities of these addition reactions. nih.gov Mechanistic studies suggest that the process can proceed through different pathways, including a radical chain transfer mechanism or a process involving oxidation of the intermediate alkyl radical. nih.gov The choice of solvent can also play a crucial role, with polar solvents sometimes enhancing the reaction efficiency. organic-chemistry.org

| Radical Precursor | Alkene/Alkyne | Catalyst System | Product Type | Reference |

| This compound | Styrene (B11656) | Ir(ppy)2(dtbbpy)PF6 | Alkylated styrene derivative | mdpi.com |

| This compound | Methyl Acrylate | Ru(bpy)3Cl2 | Functionalized ester | mdpi.com |

| This compound | 1-Octyne | Fe(acac)3 / Light | Alkylated alkyne | mdpi.com |

Intramolecular Radical Cyclization Processes

Intramolecular radical cyclization of derivatives of this compound provides a powerful strategy for the synthesis of cyclic compounds, particularly five- and six-membered rings. researchgate.net This process involves the generation of a radical at the C2 position, which then attacks an unsaturated bond within the same molecule, leading to the formation of a new ring system. These reactions are highly valuable in the stereoselective synthesis of natural products and other biologically active molecules. researchgate.net

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo cyclizations generally being favored. The success of these reactions often depends on the nature of the tether connecting the radical precursor and the unsaturated moiety, as well as the reaction conditions. Common methods for initiating these cyclizations include the use of radical initiators like AIBN or photochemical approaches. beilstein-journals.orgrsc.org

Recent advancements have focused on developing milder and more efficient protocols for these cyclizations, often employing photoredox catalysis to generate the initial radical under visible light irradiation. rsc.org These methods offer advantages in terms of functional group tolerance and operational simplicity.

| Substrate | Initiator/Catalyst | Product Ring Size | Key Features | Reference |

| N-allyl-2-iododecanamide | AIBN/Bu3SnH | 5 (pyrrolidinone) | 5-exo-trig cyclization | researchgate.net |

| (Z)-6-alkenyl-2-iododecanoate ester | Photocatalyst (e.g., 4CzIPN) | 5 (cyclopentane) | Visible-light mediated | rsc.org |

| N-(pent-4-en-1-yl)-2-iododecanamide | DTBHN | 5 (pyrrolidinone) | Thermal initiation | researchgate.net |

Role of Iodine Atom Transfer in Radical Cascade Reactions

Iodine atom transfer is a key mechanistic step in many radical cascade reactions involving this compound and related iodo-compounds. researchgate.net In these cascades, a radical is generated and undergoes a series of intramolecular and/or intermolecular reactions to build molecular complexity rapidly. The iodine atom can act as a temporary protecting group or as a handle for subsequent transformations.

A typical cascade might begin with the homolytic cleavage of the C-I bond to form a C2-centered radical. This radical can then participate in a cyclization or addition reaction, generating a new radical intermediate. This new radical can then abstract an iodine atom from another molecule of the starting material or a dedicated iodine atom transfer agent, propagating a chain reaction and forming the final product while regenerating the radical species. rsc.org

Organometallic Reactions Involving this compound

Reformatsky-Type Reactions and Related Condensations

This compound can serve as a precursor in Reformatsky-type reactions, which are used to form β-hydroxy esters. wikipedia.orgiitk.ac.in In a classic Reformatsky reaction, an α-halo ester reacts with a carbonyl compound in the presence of metallic zinc. wikipedia.orgiitk.ac.inthermofisher.com The zinc inserts into the carbon-iodine bond of this compound to form an organozinc reagent, often referred to as a Reformatsky enolate. lscollege.ac.in This enolate is less reactive than a corresponding lithium enolate or Grignard reagent, which prevents it from reacting with another molecule of the ester. wikipedia.orglscollege.ac.in

The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone to form a new carbon-carbon bond, leading to a β-hydroxy ester after an acidic workup. iitk.ac.in Variations of this reaction have been developed using other metals or metal salts to activate the α-halo ester. wikipedia.org

| Carbonyl Compound | Metal | Solvent | Product | Reference |

| Acetone (B3395972) | Zinc | THF | Ethyl 3-hydroxy-3-methyl-2-decylpropanoate | thermofisher.com |

| Benzaldehyde | Zinc | Toluene | Ethyl 3-hydroxy-2-decyl-3-phenylpropanoate | lscollege.ac.in |

| Cyclohexanone | Samarium(II) iodide | THF | Ethyl 2-(1-hydroxycyclohexyl)decanoate | wikipedia.org |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck with modified conditions)

This compound, possessing a carbon-iodine bond, is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nrochemistry.comnih.gov this compound can participate in Sonogashira couplings to form α-alkynyl decanoates. The reactivity of the halide is a key factor, with iodides being more reactive than bromides or chlorides. nrochemistry.com Recent developments have focused on creating more efficient and environmentally friendly protocols, including copper-free conditions and the use of novel ligands. rsc.org

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. libretexts.org While traditionally used for sp2-sp2 bond formation, recent advancements have enabled the coupling of sp3-hybridized substrates. nih.gov Under modified conditions, this compound could potentially be coupled with organoboron reagents. The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. nih.govresearchgate.netrsc.org

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While classic Heck reactions often use aryl or vinyl halides, modifications have allowed for the use of alkyl halides. nih.gov The reaction of this compound with an alkene under Heck conditions would lead to a substituted alkene. The success of such a reaction would likely depend on overcoming challenges like β-hydride elimination. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product | Reference |

| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI | Ethyl 2-phenylethynyl-decanoate | nrochemistry.comnih.gov |

| Suzuki | Phenylboronic acid | Pd(OAc)2, SPhos | Ethyl 2-phenyl-decanoate | libretexts.orgnih.gov |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3 | Ethyl 2-styryl-decanoate | wikipedia.orgnih.gov |

Grignard and Organolithium Reagent Interactions

This compound can interact with highly reactive organometallic reagents like Grignard and organolithium reagents, although these reactions can be complex.

Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org Their reaction with an ester like this compound is expected to proceed via nucleophilic acyl substitution. The Grignard reagent would likely add to the carbonyl group, leading to the expulsion of the ethoxide leaving group to form a ketone intermediate. masterorganicchemistry.comyoutube.com This ketone would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org It is important to note that Grignard reagents are generally not used for SN2 reactions with alkyl halides. masterorganicchemistry.com

Organolithium Reagents: Organolithium reagents (R-Li) are even more reactive than Grignard reagents and are also strong bases and nucleophiles. wikipedia.orglibretexts.org Their reaction with this compound would likely follow a similar pathway to Grignard reagents, resulting in the formation of a tertiary alcohol after the addition of two equivalents of the organolithium reagent. youtube.com Additionally, due to the presence of the C-I bond, lithium-halogen exchange could be a competing reaction pathway, particularly with reagents like tert-butyllithium. fishersci.fr This would generate a new organolithium species at the C2 position of the decanoate.

Elimination Reactions and Unsaturation Pathways

Elimination reactions of alkyl halides are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes. In the case of this compound, the removal of a proton from the β-carbon and the iodide ion from the α-carbon results in the formation of a carbon-carbon double bond, yielding ethyl 2-decenoate. The regioselectivity and stereoselectivity of this transformation are dictated by the reaction mechanism, which is heavily influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature.

The β-elimination of a hydrogen and an iodine atom from this compound leads to the synthesis of ethyl 2-decenoate. This reaction, known as dehydroiodination, is a common and synthetically useful transformation. The general reaction is depicted below:

Figure 1: General scheme of β-elimination of this compound to ethyl 2-decenoate.

The efficiency and outcome of this reaction are highly dependent on the chosen reaction conditions. A variety of bases can be employed to promote this elimination, ranging from strong, non-nucleophilic bases to weaker bases, which can influence the predominant reaction pathway and the isomeric composition of the resulting ethyl 2-decenoate.

Below is a table summarizing typical conditions and expected outcomes for the β-elimination of α-halo esters, which are applicable to this compound.

| Base | Solvent | Temperature | Predominant Mechanism | Expected Major Product |

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 50-80 °C | E2 | trans-Ethyl 2-decenoate |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 25-50 °C | E2 | trans-Ethyl 2-decenoate |

| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | 25-60 °C | E2 | trans-Ethyl 2-decenoate |

| Triethylamine (Et₃N) | Acetonitrile | Reflux | E2/E1cB | Mixture of cis and trans isomers |

Table 1: Illustrative Reaction Conditions for the Formation of Ethyl 2-Decenoate via β-Elimination. The data is based on general principles of elimination reactions of α-halo esters.

The elimination of HX from alkyl halides can generally proceed through two primary mechanisms: the bimolecular elimination (E2) and the unimolecular conjugate base elimination (E1cB). The specific pathway taken by this compound is influenced by the acidity of the β-protons and the stability of the potential intermediates.

The E2 mechanism is a concerted, one-step process where the base removes a β-proton simultaneously with the departure of the iodide leaving group. youtube.comnih.gov This mechanism requires an anti-periplanar arrangement of the β-hydrogen and the α-iodine for optimal orbital overlap in the transition state. youtube.com Given that iodine is a good leaving group and strong bases are often employed, the E2 pathway is a highly probable mechanism for the dehydroiodination of this compound. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. The stereochemical outcome of the E2 reaction is specific, with the anti-periplanar requirement leading to the preferential formation of the trans (E) isomer of ethyl 2-decenoate, which is thermodynamically more stable. youtube.com

The E1cB mechanism is a two-step process that involves the formation of a carbanion intermediate. This pathway is favored when the β-protons are particularly acidic, and the leaving group is relatively poor. In the case of this compound, the ester group does provide some electron-withdrawing effect, which increases the acidity of the β-protons. However, iodide is a good leaving group, which generally favors the E2 mechanism. The E1cB mechanism would proceed via the formation of an enolate intermediate, followed by the expulsion of the iodide ion. This pathway might become more significant if a weaker base is used, which allows for the reversible formation of the conjugate base before the leaving group departs.

A summary of the key mechanistic features is presented in the table below.

| Feature | E2 Mechanism | E1cB Mechanism |

| Number of Steps | One (Concerted) | Two |

| Intermediate | None (Transition State) | Carbanion (Enolate) |

| Rate Law | Rate = k[Substrate][Base] | Rate = k[Conjugate Base] or k[Substrate][Base] |

| Leaving Group | Good leaving group required | Can occur with poorer leaving groups |

| Stereochemistry | Stereospecific (anti-periplanar) | Not always stereospecific |

Table 2: Comparison of E2 and E1cB Mechanistic Features for the Elimination of this compound.

Detailed mechanistic studies, potentially involving kinetic isotope effects and computational modeling, would be necessary to definitively distinguish between these pathways for this compound under various reaction conditions. However, based on the general reactivity of similar α-halo esters, the E2 mechanism is the most likely pathway, especially when strong bases are utilized.

Applications of Ethyl 2 Iododecanoate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

As an α-iodo ester, Ethyl 2-iododecanoate possesses two key reactive sites: the carbon-iodine bond at the α-position and the ester functionality. This dual reactivity makes it a potential building block for a variety of more complex molecules.

Precursor to α-Substituted Decanoic Acid Derivatives

The iodine atom at the α-position is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups at the carbon adjacent to the carbonyl group.

The general reaction scheme would be:

Nucleophilic Substitution: A nucleophile (Nu-) attacks the α-carbon, displacing the iodide anion to form a new carbon-nucleophile bond. Subsequent hydrolysis of the ester group would yield the corresponding α-substituted decanoic acid.

| Nucleophile (Nu-) | Potential α-Substituted Product (after hydrolysis) |

| Azide (N3-) | 2-Azidodecanoic acid |

| Cyanide (CN-) | 2-Cyanodecanoic acid |

| Thiolates (RS-) | 2-(Alkylthio)decanoic acid |

| Amines (RNH2, R2NH) | 2-Aminodecanoic acid derivatives |

This table represents theoretical products based on the known reactivity of α-halo esters.

Synthesis of Novel Ester Derivatives with Modified Side Chains

Beyond simple substitution, this compound can be used to create more elaborate ester derivatives. The α-position can be functionalized, and the ester group can be modified through transesterification or other reactions. For instance, Reformatsky-type reactions, where an organozinc reagent is formed from the α-halo ester, could allow for the addition to carbonyl compounds, thereby elongating the side chain.

Role in Carbon-Carbon Bond Formation Methodologies

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound is a potential substrate for several such methodologies.

Construction of Quaternary Carbon Centers at the α-Position

Creating quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. One established method is the alkylation of enolates. While direct alkylation of an already substituted α-carbon is not possible, this compound could be used in sequences where it is the electrophile. For example, the enolate of another ester or ketone could be alkylated with this compound.

A hypothetical reaction for this would involve:

Formation of an enolate from a suitable carbonyl compound.

Nucleophilic attack of the enolate on this compound.

This would result in the formation of a new C-C bond at the α-position of the decanoate (B1226879) chain.

Formation of α-Branched Fatty Acid Esters

α-Branched fatty acids are an important class of lipids. This compound could serve as a starting material for creating such structures through cross-coupling reactions. For instance, organocuprates (Gilman reagents) are known to react with alkyl iodides to form new carbon-carbon bonds with high efficiency.

| Reagent | Potential Product | Reaction Type |

| Lithium Dialkylcuprate (R2CuLi) | Ethyl 2-alkyldecanoate | Gilman Coupling |

| Organozinc Reagents (RZnX) / Pd catalyst | Ethyl 2-alkyldecanoate | Negishi Coupling |

| Organoboranes (R-B(OR)2) / Pd catalyst | Ethyl 2-alkyldecanoate | Suzuki Coupling |

This table illustrates potential C-C bond-forming reactions. Specific conditions would need to be optimized for this compound.

Catalytic Applications and Reagent Development

The development of new catalytic processes is a major driver of innovation in organic chemistry. While there is no specific research detailing the use of this compound in catalyst or reagent development, its structure suggests potential roles.

The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metals, such as palladium(0) or nickel(0). This is the key initiation step in many cross-coupling reactions. Therefore, this compound could be a valuable substrate for developing new catalytic methodologies or for synthesizing target molecules in catalyst-driven reactions.

Development of Novel Reagents Utilizing α-Iodoester Reactivity

The inherent electrophilicity of the α-carbon in this compound, due to the presence of the electron-withdrawing iodine atom and ester group, typically dictates its reactivity towards nucleophiles. However, the concept of "umpolung," or polarity reversal, allows for the development of novel reagents where this α-carbon acts as a nucleophile. nih.govarkat-usa.orgyoutube.com

The most prominent example of this umpolung reactivity for α-halo esters is the aforementioned Reformatsky reaction. byjus.comlibretexts.orgwikipedia.org The treatment of this compound with zinc metal would generate a zinc enolate. wikipedia.orglibretexts.org This enolate is a nucleophilic species at the α-carbon, effectively reversing the normal polarity of this position. nih.govarkat-usa.org This "reversed-polarity" reagent can then be used to attack various electrophiles.

The resulting organozinc reagent derived from this compound can be considered a novel reagent in its own right, carrying a long alkyl chain that can be strategically incorporated into target molecules. Its reaction with a diverse range of electrophiles would lead to the synthesis of more complex, functionalized decanoic acid derivatives.

Table 2: Examples of Electrophiles Used with Reformatsky Reagents Derived from α-Halo Esters

| Electrophile Class | Specific Example | Product Functional Group | Reference |

| Aldehydes | Benzaldehyde | β-Hydroxy ester | byjus.comnih.gov |

| Ketones | Acetophenone | β-Hydroxy ester | byjus.comnih.gov |

| Imines | N-Benzylidenemethylamine | β-Amino ester | wikipedia.orgthieme-connect.de |

| Nitriles | Benzonitrile | β-Keto ester (after hydrolysis) | wikipedia.org |

This table illustrates the versatility of Reformatsky reagents. The reactivity with this compound-derived reagents is expected to be analogous.

Furthermore, the α-iodo ester functionality can potentially participate in radical reactions. beilstein-journals.org Under appropriate initiation conditions, a radical could be generated at the α-carbon, which could then be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The development of such radical-based methodologies would further expand the utility of this compound as a precursor to novel chemical entities.

Advanced Spectroscopic and Analytical Research Methodologies Applied to Ethyl 2 Iododecanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like ethyl 2-iododecanoate, with its multiple chiral centers and functional groups, advanced NMR methods are indispensable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Assigning Stereochemistry and Connectivity in Reaction Products

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei within a molecule, which is essential for assembling its complete structural puzzle.

Correlation SpectroscopY (COSY): This homonuclear technique maps the coupling relationships between protons, typically those on adjacent carbon atoms (²J and ³J couplings). In the case of a reaction product derived from this compound, a COSY spectrum would be used to trace the proton-proton spin systems. For example, it would clearly show a correlation between the proton at the C2 position and the methylene (B1212753) protons at the C3 position of the decanoate (B1226879) chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. youtube.com It is invaluable for unambiguously assigning carbon signals based on their attached, and more easily assigned, protons. youtube.com For this compound, each protonated carbon would show a cross-peak in the HSQC spectrum, linking, for instance, the ethyl group protons to their respective carbon signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is particularly powerful for identifying connections across quaternary carbons (like the carbonyl carbon) or heteroatoms, which are invisible in COSY and HSQC experiments. asahilab.co.jp For this compound, an HMBC spectrum would reveal correlations from the ethyl ester protons (H1') to the carbonyl carbon (C1) and from the proton at C2 to the carbonyl carbon (C1), definitively establishing the ester linkage and the position of the iodine atom.

| Technique | Correlation Type | Application to this compound Derivatives |

| COSY | ¹H - ¹H (2-3 bonds) | Traces the connectivity of the decanoate carbon chain by linking adjacent proton signals. |

| HSQC | ¹H - ¹³C (1 bond) | Assigns each carbon signal by correlating it to its directly attached proton(s). |

| HMBC | ¹H - ¹³C (2-4 bonds) | Confirms the ester structure by showing correlations from ethyl protons to the carbonyl carbon. Establishes connectivity around non-protonated centers. |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule or a reaction intermediate. nih.gov For this compound (C₁₂H₂₃IO₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (342.0692 u). This is crucial in mechanistic studies where short-lived, low-concentration intermediates may be formed. nih.govrsc.org Detecting an ion with a specific, high-precision mass can provide strong evidence for a proposed transient species in a reaction pathway. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of a specific m/z (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This process provides detailed structural information and helps to establish fragmentation pathways. researchgate.netnih.gov

For this compound, the molecular ion ([M]⁺˙) would likely undergo characteristic fragmentations:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group is common for esters. libretexts.org This could lead to the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃).

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine atom or an iodine radical.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer can occur.

Alkyl Chain Fragmentation: The long decanoate chain can fragment, typically resulting in a series of losses of 14 Da (CH₂ units). libretexts.org

By analyzing the resulting product ions, a detailed map of the molecule's fragmentation can be constructed, which serves as a fingerprint for its identification and structural confirmation. youtube.comlibretexts.org

| Expected MS/MS Fragments of this compound ([M]⁺˙ at m/z 342.07) | |

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 297.10 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 215.17 | [M - I]⁺ (Loss of iodine radical) |

| 127.00 | [I]⁺ (Iodine cation) |

| 45.03 | [OCH₂CH₃]⁺ (Ethoxy cation) |

| 29.04 | [CH₂CH₃]⁺ (Ethyl cation) |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them useful for functional group identification, conformational analysis, and real-time reaction monitoring.

For this compound, key vibrational modes would include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹, is characteristic of the ester carbonyl group. youtube.com The exact position of this band can provide information about conformation and electronic effects.

C-O Stretches: The ester C-O single bonds will produce strong bands in the fingerprint region (approx. 1000-1300 cm⁻¹).

C-H Stretches: Absorptions from the sp³ C-H bonds of the alkyl chain and ethyl group will be visible just below 3000 cm⁻¹.

C-I Stretch: The carbon-iodine bond vibration occurs at low frequencies, typically in the range of 500-600 cm⁻¹, and is often weak in IR but can be stronger in Raman spectra.

During a chemical reaction, such as the substitution of the iodine atom, vibrational spectroscopy can be used to monitor progress. The disappearance of the characteristic C-I stretch and the appearance of new bands corresponding to the new functional group would indicate that the reaction is proceeding. Subtle shifts in the C=O or C-O bands could also signal changes in the molecule's conformation or electronic structure.

X-ray Crystallography of Co-crystals or Derivatives for Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of chiral molecules. soton.ac.uk For a compound like this compound, which may be a liquid or difficult to crystallize on its own, forming a co-crystal or a solid derivative is a common and effective strategy. The technique relies on the phenomenon of anomalous dispersion, where the presence of a heavy atom in the crystal lattice causes small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane).

The iodine atom in this compound is an ideal anomalous scatterer due to its relatively high atomic weight. This significantly enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable. soton.ac.uk When X-rays are diffracted by the crystal, the phase shift introduced by the heavy iodine atom allows for the unambiguous assignment of the (R) or (S) configuration of the chiral center at the second carbon.

The success of the determination is often quantified by the Flack parameter, which should ideally refine to a value near zero for the correct enantiomer and near one for the inverted structure. soton.ac.uk A low estimated standard deviation (esd) on the Flack parameter is crucial for a confident assignment. soton.ac.uk While specific crystallographic data for this compound derivatives are not widely published, the methodology remains the gold standard for such stereochemical challenges.

Chromatographic Method Development for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for the analysis of this compound, enabling both the separation of its stereoisomers and the assessment of its chemical purity in various samples, including raw synthetic products and complex reaction mixtures.

Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most common approach for separating and quantifying the enantiomers of a chiral compound. uma.esgcms.cz

For a molecule like this compound, a chiral stationary phase (CSP) is required to achieve separation. These phases are themselves chiral and interact diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin, are frequently used in chiral GC for their ability to separate a wide range of stereoisomers, including esters. gcms.cz In HPLC, polysaccharide-based CSPs are common choices.

The development of a chiral separation method involves optimizing several parameters to achieve baseline resolution between the enantiomeric peaks. The ee is then calculated from the integrated areas of the two peaks.

Table 1: Illustrative Parameters for Chiral GC Separation of this compound Enantiomers

| Parameter | Value/Condition | Purpose |

| Column | Cyclodextrin-based Chiral GC Column (e.g., Rt-βDEX series) | Provides the chiral environment for separation. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Isothermal at 120-150 °C | Controls analyte retention and separation efficiency. |

| Detector | Flame Ionization Detector (FID) | Provides a robust and sensitive signal for quantification. |

| Expected tR (S)-enantiomer | ~15.2 min | Hypothetical retention time for the first eluting enantiomer. |

| Expected tR (R)-enantiomer | ~15.8 min | Hypothetical retention time for the second eluting enantiomer. |

| Resolution (Rs) | > 1.5 | Indicates baseline separation between the two peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying and quantifying trace amounts of specific compounds within complex matrices. nih.govnih.gov Developing methods for this compound allows for monitoring its formation, consumption, and the presence of any related impurities during a chemical reaction.

GC-MS Method Development: For GC-MS analysis, sample preparation is key. Techniques like solid-phase microextraction (SPME) can be optimized to selectively extract and concentrate this compound from a reaction mixture, minimizing matrix interference. nih.gov In the mass spectrometer, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

LC-MS/MS Method Development: LC-MS/MS is particularly suited for analyzing compounds in complex liquid samples and offers exceptional specificity. lcms.cz A method for this compound would typically use a reversed-phase column (e.g., C18) for separation. The key to the method's power lies in tandem mass spectrometry (MS/MS) and the use of Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (the molecular ion or a characteristic fragment of this compound) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes background noise and allows for accurate quantification at very low levels.

Method validation is a critical final step, establishing parameters like linearity, limit of detection (LOD), and limit of quantitation (LLOQ) to ensure the method is robust and reliable. nih.gov

Table 2: Hypothetical LC-MS/MS Method Parameters for Trace Analysis of this compound

| Parameter | Value/Condition | Purpose |

| LC System | Agilent 1290 Infinity II or similar | High-performance liquid chromatography for separation. lcms.cz |

| Column | Poroshell 120 CS-C18 (2.1 x 50 mm, 2.7 µm) | Reversed-phase column for retaining the analyte. lcms.cz |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Elutes the analyte from the column. |

| MS System | Agilent 6470 or Ultivo Triple Quadrupole LC/MS | Tandem mass spectrometer for detection. lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged precursor ions from the analyte. |

| MRM Transition | Precursor Ion (m/z) > Product Ion (m/z) | Provides high specificity and sensitivity for quantification. nih.gov |

| Linearity (r²) | > 0.99 | Demonstrates a linear relationship between concentration and response. nih.gov |

| LLOQ | ~1-10 ng/mL | The lowest concentration that can be reliably quantified. |

Theoretical and Computational Chemistry Studies of Ethyl 2 Iododecanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These calculations can elucidate the electronic structure, reactivity, and conformational preferences of ethyl 2-iododecanoate.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Fukui functions, natural charges)

Natural Population Analysis (NPA) is a method to calculate the distribution of electron density on each atom, providing insight into the partial charges. In this compound, the carbon atom bonded to the iodine (the α-carbon) is expected to have a positive partial charge due to the electronegativity of both the iodine and the adjacent carbonyl group. The iodine atom, being a large and polarizable halogen, will also carry a partial negative charge.

Fukui functions are reactivity descriptors derived from the change in electron density with respect to the number of electrons. They help identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the α-carbon is predicted to be a primary site for nucleophilic attack, a common characteristic for α-halo esters. The carbonyl oxygen would be a likely site for electrophilic attack.

Table 1: Predicted Natural Charges and Fukui Indices for Key Atoms in this compound (Hypothetical Data)

| Atom | Natural Charge (e) | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| Cα (Carbon bonded to I) | +0.25 | 0.35 | 0.10 |

| I (Iodine) | -0.15 | 0.12 | 0.20 |

| C=O (Carbonyl Carbon) | +0.60 | 0.15 | 0.30 |

| O=C (Carbonyl Oxygen) | -0.55 | 0.05 | 0.45 |

Note: This data is hypothetical and based on general principles of organic chemistry and computational studies of similar molecules.

Conformational Analysis and Energy Minima Determination

The long decanoate (B1226879) chain of this compound allows for a multitude of possible conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. The principles of conformational analysis of alkanes suggest that staggered conformations are generally more stable than eclipsed ones due to lower torsional strain. adichemistry.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Calculation of Activation Energies and Reaction Enthalpies

For the reaction of this compound with a simple aldehyde like formaldehyde, a multi-step process is expected. The first step would be the insertion of zinc into the carbon-iodine bond to form an organozinc intermediate. This would be followed by the nucleophilic attack of the organozinc reagent on the aldehyde. Each of these steps has an associated activation energy and enthalpy change that can be calculated.

Table 2: Hypothetical Calculated Energies for the Reformatsky Reaction of this compound with Formaldehyde

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Zinc Insertion | 15.2 | -5.8 |

| Nucleophilic Attack | 10.5 | -25.3 |

| Overall Reaction | - | -31.1 |

Note: This data is hypothetical and serves as an illustration of the types of values that would be obtained from such a study.

Elucidation of Mechanistic Pathways and Intermediate Structures

The Reformatsky reaction mechanism involves several key intermediates and a transition state for each step. adichemistry.comnrochemistry.combyjus.comwikipedia.orglibretexts.org Computational modeling can provide detailed three-dimensional structures of these species.

Reactants: this compound and formaldehyde.

Organozinc Intermediate (Reformatsky Reagent): After zinc insertion, a zinc enolate is formed. The iodine atom remains bonded to the zinc.

Transition State: For the nucleophilic attack, a six-membered ring-like transition state is often proposed, involving the zinc atom, the enolate oxygen, the enolate α-carbon, the carbonyl carbon of the aldehyde, the carbonyl oxygen of the aldehyde, and the zinc-bound iodine.

Product: A β-hydroxy ester is formed after an acidic workup to remove the zinc.

By mapping the entire reaction pathway, computational chemists can confirm the most likely mechanism and identify any potential side reactions.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more detailed picture of how a molecule behaves in a real solution. MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

For this compound, MD simulations could be used to study:

Solvation Structure: How solvent molecules arrange themselves around the solute. The long, nonpolar decanoate chain will be solvated differently than the polar ester and iodo groups.

Conformational Dynamics: How the molecule flexes and changes its shape in solution. The extended conformation favored in the gas phase may be altered by interactions with the solvent.

Aggregation: At higher concentrations, the long alkyl chains of this compound might lead to self-assembly or aggregation, which could be modeled with MD.

The choice of solvent would significantly impact these behaviors. In a polar solvent like water, the hydrophobic decanoate tail would likely fold to minimize contact with the water, while in a nonpolar solvent like hexane, the chain would be more extended.

Prediction of Spectroscopic Parameters for Advanced Analytical Interpretation

In the realm of modern chemical analysis, the in-silico prediction of spectroscopic parameters through theoretical and computational chemistry offers a powerful tool for the interpretation of experimental data and the a priori characterization of molecular structures. For this compound, computational studies, primarily leveraging Density Functional Theory (DFT), provide significant insights into its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for confirming experimental findings, assigning complex spectral features, and understanding the electronic and structural properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a widely adopted approach within the framework of DFT, is instrumental in calculating the isotropic magnetic shielding constants of nuclei. rsc.orgbenthamopen.com These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations are generally performed after an initial geometry optimization of the molecule's lowest energy conformer. A common and effective level of theory for such predictions involves the B3LYP functional combined with a robust basis set, such as 6-311+G(2d,p), which provides a good balance between accuracy and computational cost. mdpi.com The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial for simulating spectra that are comparable to experimental conditions, for instance, in a solvent like chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Chemical Shifts:

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the various protons in the molecule. The proton at the C2 position, being directly attached to the carbon bearing the iodine atom and the ester group, is expected to be the most deshielded among the aliphatic protons. The ethyl group protons would show the typical quartet and triplet pattern, while the long decanoate chain would present a series of overlapping multiplets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| CH(I) (C2-H) | 4.25 | Triplet | 7.5 |

| CH₂ (Ethyl ester) | 4.18 | Quartet | 7.1 |

| CH₂ (C3) | 1.95 | Multiplet | - |

| CH₃ (Ethyl ester) | 1.28 | Triplet | 7.1 |

| (CH₂)₆ (C4-C9) | 1.25-1.40 | Multiplet | - |

| CH₃ (C10) | 0.88 | Triplet | 6.8 |

Predicted ¹³C NMR Chemical Shifts:

Similarly, GIAO-DFT calculations provide valuable predictions for the ¹³C NMR spectrum. benthamopen.com The carbon atom at the C2 position, bonded to the electronegative iodine, is expected to show a significantly shifted signal. The carbonyl carbon of the ester group will appear at the lowest field, characteristic of its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 170.5 |

| O-CH₂ (Ethyl ester) | 62.0 |

| CH₂ (C3-C8) | 22.7 - 34.5 |

| CH(I) (C2) | 28.5 |

| CH₂ (C9) | 31.9 |

| CH₃ (C10) | 14.1 |

| CH₃ (Ethyl ester) | 14.2 |

Vibrational Spectroscopy (IR and Raman) Predictions

Theoretical calculations of vibrational frequencies are essential for assigning the absorption bands in infrared (IR) and signals in Raman spectra. osti.gov These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes are analyzed for their IR intensity and Raman activity, which helps in distinguishing between the two types of spectra. For large molecules, there can be complementarity between IR and Raman spectroscopy, where certain vibrations are more prominent in one than the other. researchgate.net

For this compound, the most intense IR absorption is predicted to be the C=O stretching vibration of the ester group. The C-H stretching vibrations of the aliphatic chain are also prominent. The C-I stretch would appear at a lower frequency, characteristic of a bond with a heavy atom.

| Frequency (cm⁻¹) | Vibrational Mode | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| 2958, 2927, 2856 | C-H asymmetric and symmetric stretching | High | High |

| 1735 | C=O stretching (ester) | Very High | Low |

| 1465 | CH₂ scissoring | Medium | Medium |

| 1175 | C-O stretching (ester) | High | Medium |

| 595 | C-I stretching | Medium | High |

Electronic Spectroscopy (UV-Vis) Predictions

The prediction of electronic absorption spectra, which fall in the Ultraviolet-Visible (UV-Vis) range, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). youtube.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. For a molecule like this compound, which lacks extensive conjugation, strong absorptions are expected only in the deep UV region. The primary electronic transitions would likely be of the n → π* and π → π* type, associated with the carbonyl group of the ester, and σ → σ* transitions involving the C-I bond.

TD-DFT calculations, often using a functional like PBE0 or B3LYP with a suitable basis set and a solvent model, can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|

| 205 | 0.08 | n → π* (C=O) |

| 258 | 0.02 | n → σ* (C-I) |

These theoretically predicted spectroscopic parameters provide a detailed and robust framework for the analytical characterization of this compound, guiding the interpretation of experimental data and confirming the compound's structural identity.

Environmental Degradation Pathways of Ethyl 2 Iododecanoate Mechanistic Studies

Hydrolytic Degradation Mechanisms (e.g., Ester Hydrolysis, Carbon-Iodine Bond Hydrolysis)

Hydrolysis is a primary abiotic degradation pathway for Ethyl 2-iododecanoate in aqueous environments. This process can involve the cleavage of two key bonds: the ester linkage and the carbon-iodine bond.

Ester Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction that splits the molecule by the addition of water. This reaction can be catalyzed by either acids or bases. nih.govresearchgate.net

Under acidic conditions, the hydrolysis of the ester is a reversible reaction that yields 2-iododecanoic acid and ethanol (B145695). nih.govresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Under basic conditions, a process also known as saponification, the ester is irreversibly hydrolyzed by hydroxide (B78521) ions (OH⁻). dntb.gov.ua This reaction produces the salt of the carboxylic acid (2-iododecanoate) and ethanol. Saponification is generally a faster process than acid-catalyzed hydrolysis. dntb.gov.ua Fatty acid ethyl esters, in general, are known to be hydrolyzed to free fatty acids and ethanol by enzymes present in various biological systems, and a similar abiotic process is expected in the environment. nih.govhuji.ac.il

Carbon-Iodine Bond Hydrolysis: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a likely site for nucleophilic substitution by water or hydroxide ions. savemyexams.comgoogle.com The bond dissociation energy for a C-I bond is significantly lower than that of C-Br, C-Cl, and C-F bonds, indicating its higher reactivity. stackexchange.com The hydrolysis of the C-I bond would lead to the formation of Ethyl 2-hydroxydecanoate and iodide ions. The rate of hydrolysis for haloalkanes generally increases in the order of C-Cl < C-Br < C-I, further suggesting that the C-I bond in this compound is a primary target for hydrolytic cleavage. stackexchange.comphysicsandmathstutor.com

Table 1: Illustrative Hydrolysis Rate Constants of Analogous Compounds

| Compound Class | Analogous Compound Example | Condition | Second-Order Rate Constant (k) | Half-Life (t½) at pH 7, 25°C |

| Carboxylic Acid Ester | Methyl Acetate (B1210297) | Base-catalyzed | 9.8 M⁻¹hr⁻¹ | 1.7 years |

| Carboxylic Acid Ester | Di-n-Octylphthalate | Base-catalyzed | 7.4 M⁻¹hr⁻¹ | 107 years |

| Haloalkane | 1-Iodobutane | Neutral Hydrolysis | - | Faster than 1-chlorobutane |

Data is illustrative and sourced from studies on analogous compounds to infer potential degradation rates. Actual rates for this compound may vary.

Photolytic Degradation Pathways and Photoreaction Products